tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of “this compound” involves a solution of 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester in dichloromethane at room temperature. iPr2NEt and MsCl are then added to this solution.Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H23NO3 . The InChI code for this compound is 1S/C12H23NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.32 , and it appears as a colorless to yellow sticky oil to semi-solid form . The density is 1.1±0.1 g/cm3 . The boiling point is 318.2±15.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Drug Development
Tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for drugs like crizotinib (D. Kong et al., 2016). Additionally, enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives have been synthesized from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, showcasing its versatility in creating compounds for medicinal chemistry (J. Marin et al., 2004).
Chemical Synthesis Techniques
Research has also focused on the development of new synthesis methods using this compound derivatives. For example, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate was described, introducing a new scaffold for the preparation of substituted piperidines (Rianne A. G. Harmsen et al., 2011). Another study presented the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrating the compound's role in the development of cancer therapeutics (Min Wang et al., 2015).
Material Science and Catalysis
This compound derivatives have been explored for their potential in materials science. For example, aluminum and gallium hydrazides, derived from a similar structural framework, were studied for their ability to act as active Lewis pairs in cooperative C–H bond activation, highlighting the compound's utility beyond conventional organic synthesis (W. Uhl et al., 2016).
Safety and Hazards
Safety measures for handling “tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Properties
IUPAC Name |
tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZDEMSNUTXFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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